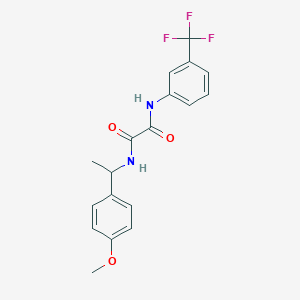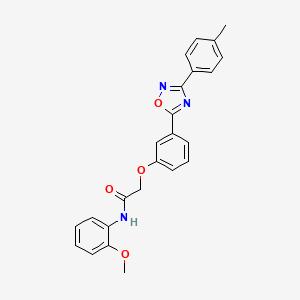
N-(2-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as PTAA, is a novel compound that has gained considerable attention in recent years due to its potential applications in scientific research. PTAA is a synthetic compound that has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of N-(2-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and cancer. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that promote inflammation. This compound has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that promote tumor invasion and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, analgesic, antitumor, and antibacterial activities. This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in animal models of inflammation. This compound has also been shown to reduce pain in animal models of acute and chronic pain. Furthermore, this compound has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has several advantages for use in lab experiments, including its high purity and stability, as well as its well-defined mechanism of action. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Furthermore, the synthesis of this compound can be challenging and time-consuming, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, including the development of new drugs based on its structure and mechanism of action. Additionally, further studies are needed to elucidate the molecular targets of this compound and its precise mechanism of action. Furthermore, the potential toxicity of this compound at high concentrations needs to be further investigated, and its pharmacokinetic and pharmacodynamic properties need to be characterized in more detail. Finally, the antibacterial activity of this compound needs to be further explored, and its potential use as a new antibiotic needs to be investigated.
Synthesemethoden
N-(2-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can be synthesized using a variety of methods, including the reaction of 2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with 2-methoxyaniline in the presence of coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to yield this compound in high purity and yield. Other methods of synthesis include the reaction of 2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with 2-methoxyaniline in the presence of a catalyst such as triethylamine (TEA) or using microwave-assisted synthesis.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-2-(3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models, making it a promising candidate for the development of new drugs for the treatment of inflammatory diseases such as rheumatoid arthritis. This compound has also been shown to exhibit antitumor activity in vitro and in vivo, indicating its potential as a novel anticancer agent. Furthermore, this compound has been shown to have antibacterial activity against various strains of bacteria, making it a potential candidate for the development of new antibiotics.
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-16-10-12-17(13-11-16)23-26-24(31-27-23)18-6-5-7-19(14-18)30-15-22(28)25-20-8-3-4-9-21(20)29-2/h3-14H,15H2,1-2H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZEBXJPQGAETLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC(=O)NC4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


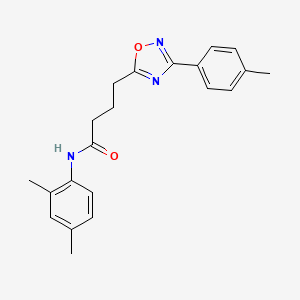
![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)



![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)
![N-(1-(sec-butyl)-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7720968.png)


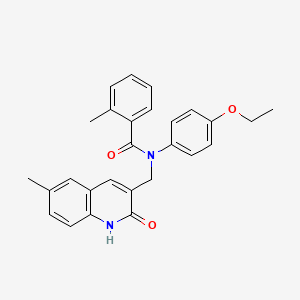
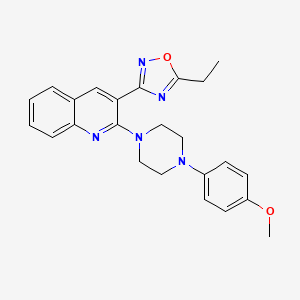
![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7720990.png)
